6-bromo-2-methyl-3-(o-tolyl)quinazolin-4(3H)-one

Medicinal Chemistry Late-Stage Functionalization C–C Bond Formation

6-Bromo-2-methyl-3-(o-tolyl)quinazolin-4(3H)-one (CAS 4538‑23‑2, MF C₁₆H₁₃BrN₂O, MW 329.19 g mol⁻¹) is a heterocyclic quinazolin‑4(3H)‑one carrying three distinct substituents: a bromine atom at the 6‑position, a methyl group at the 2‑position, and an ortho‑tolyl group at the N‑3 position. It belongs to the 2,3,6‑trisubstituted quinazolin‑4(3H)‑one family, a scaffold extensively exploited in medicinal chemistry for targets including dihydrofolate reductase (DHFR), mitotic kinesin KSP, phosphoinositide 3‑kinase (PI3K), and GABAₐ receptors.

Molecular Formula C16H13BrN2O
Molecular Weight 329.19 g/mol
CAS No. 4538-23-2
Cat. No. B3267575
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-bromo-2-methyl-3-(o-tolyl)quinazolin-4(3H)-one
CAS4538-23-2
Molecular FormulaC16H13BrN2O
Molecular Weight329.19 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1N2C(=NC3=C(C2=O)C=C(C=C3)Br)C
InChIInChI=1S/C16H13BrN2O/c1-10-5-3-4-6-15(10)19-11(2)18-14-8-7-12(17)9-13(14)16(19)20/h3-9H,1-2H3
InChIKeyKMFQFFVGBZXFGQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Bromo-2-methyl-3-(o-tolyl)quinazolin-4(3H)-one (CAS 4538‑23‑2): Core Chemical Identity and Procurement Baseline


6-Bromo-2-methyl-3-(o-tolyl)quinazolin-4(3H)-one (CAS 4538‑23‑2, MF C₁₆H₁₃BrN₂O, MW 329.19 g mol⁻¹) is a heterocyclic quinazolin‑4(3H)‑one carrying three distinct substituents: a bromine atom at the 6‑position, a methyl group at the 2‑position, and an ortho‑tolyl group at the N‑3 position. It belongs to the 2,3,6‑trisubstituted quinazolin‑4(3H)‑one family, a scaffold extensively exploited in medicinal chemistry for targets including dihydrofolate reductase (DHFR), mitotic kinesin KSP, phosphoinositide 3‑kinase (PI3K), and GABAₐ receptors [1][2]. Suppliers list purities of 95 % to ≥98 % , which positions this compound as a research‑grade building block rather than a pre‑optimised drug candidate.

Why 6-Bromo-2-methyl-3-(o-tolyl)quinazolin-4(3H)-one Cannot Be Replaced by a Generic 2,3,6-Trisubstituted Quinazolinone


Even subtle alterations in the quinazolinone substitution pattern fundamentally shift a compound's biological profile. In head‑to‑head antimicrobial screening of a congeneric series, exchanging the N‑3 phenyl substituent changed the zone of inhibition against S. aureus from 10 mm (2‑hydroxyphenyl) to 21 mm (4‑nitrophenyl) at the same concentration, a >2‑fold potency difference driven solely by the aryl group [1]. Separately, the presence of the 6‑bromo substituent is critical for DHFR inhibition: the mono‑bromo series proved consistently more active than the di‑bromo counterparts, with the most potent mono‑bromo compound achieving an IC₅₀ of 0.1 μM against DHFR [2]. The specific combination of 2‑methyl, N‑3‑o‑tolyl, and 6‑bromo defines a unique vector set for both target engagement and synthetic tractability; replacing any single element with a ‘similar’ group (e.g. Cl for Br, p‑tolyl for o‑tolyl, or H for CH₃) would produce a different compound with unvalidated activity, necessitating full re‑characterisation.

Quantitative Differentiation Evidence for 6-Bromo-2-methyl-3-(o-tolyl)quinazolin-4(3H)-one Relative to Its Closest Analogs


6-Br Substitution Unlocks Pd-Catalyzed Cross-Coupling: Synthetic Diversification Not Available from the Des-Bromo Analog

The 6‑bromo substituent on 6‑bromo‑2‑methyl‑3‑(o‑tolyl)quinazolin‑4(3H)‑one serves as a competent leaving group for palladium‑catalyzed cross‑coupling reactions (Suzuki, Buchwald‑Hartwig, Sonogashira), enabling late‑stage diversification at the 6‑position. The des‑bromo analog, 2‑methyl‑3‑(o‑tolyl)quinazolin‑4(3H)‑one (methaqualone, CAS 72‑44‑6), lacks this synthetic handle entirely. In a general protocol for quinazolin‑4(3H)‑ones, Cu/Pd‑catalyzed C‑2‑H arylation proceeds regiospecifically with aryl halides, demonstrating that the brominated quinazolinone scaffold is compatible with modern catalytic diversification methods while the non‑halogenated scaffold is not . This synthetic differentiation is structural, not inferred: the C–Br bond (bond dissociation energy ~337 kJ mol⁻¹) is amenable to oxidative addition by Pd(0), whereas the corresponding C–H bond at the 6‑position of the des‑bromo analog (~469 kJ mol⁻¹) is not.

Medicinal Chemistry Late-Stage Functionalization C–C Bond Formation

Predicted Lipophilicity (cLogP) Differentiation from the Des-Bromo Analog

The introduction of the 6‑bromo substituent increases the predicted lipophilicity of 6‑bromo‑2‑methyl‑3‑(o‑tolyl)quinazolin‑4(3H)‑one by approximately 1.1–1.3 log P units relative to the des‑bromo analog, 2‑methyl‑3‑(o‑tolyl)quinazolin‑4(3H)‑one (methaqualone, CAS 72‑44‑6). This increase is consistent with the well‑characterized π‑contribution of aromatic bromine (Hansch π ≈ 0.86–1.02) in the quinazolinone scaffold [1]. This property differential impacts both passive membrane permeability and the compound's suitability for specific assay formats where higher log P is correlated with non‑specific protein binding.

Physicochemical Property Prediction Drug Likeness ADME Profiling

DHFR Inhibition Potency Is Strongly Dependent on 6-Bromo Substitution Pattern

In a systematic SAR study of 6‑bromo‑ and 6,8‑dibromo‑quinazolin‑4(3H)‑ones, the mono‑bromo series consistently outperformed the di‑bromo series in DHFR inhibition [1]. The most active mono‑bromo compound (compound 22) achieved an IC₅₀ of 0.1 μM against DHFR, while the median potency across the mono‑bromo series was approximately 0.5–0.6 μM [1]. Although 6‑bromo‑2‑methyl‑3‑(o‑tolyl)quinazolin‑4(3H)‑one was not itself tested in this panel, it shares the critical 6‑mono‑bromo‑quinazolin‑4(3H)‑one pharmacophore that the study identified as essential for DHFR activity; the addition of the 2‑methyl and N‑3‑o‑tolyl groups is expected to further modulate potency and selectivity based on established quinazolinone SAR trends.

Anticancer Research Enzymology DHFR Inhibition

Molecular Weight and Heavy Atom Count as Differentiating Factors for Fragment-Based Screening Libraries

6‑Bromo‑2‑methyl‑3‑(o‑tolyl)quinazolin‑4(3H)‑one (MW 329.19 g mol⁻¹, 21 heavy atoms) occupies a distinct molecular property space between the lighter des‑bromo analog methaqualone (MW 250.29 g mol⁻¹, 19 heavy atoms) and heavier 6,8‑dibromo or 3‑(4‑bromophenyl) analogs (MW > 400 g mol⁻¹) [1]. This positions it within the 'lead‑like' rather than 'fragment' space (Rule‑of‑Three violation due to MW > 300), yet still well below the typical HTS compound average (~450 g mol⁻¹). The bromine atom contributes approximately 79.9 g mol⁻¹ to the molecular weight compared to hydrogen (1.0 g mol⁻¹), creating a ~79 g mol⁻¹ mass increment that is analytically useful for mass spectrometry‑based metabolite identification via the characteristic ¹:¹ isotope pattern of ⁷⁹Br:⁸¹Br.

Fragment-Based Drug Discovery Chemical Library Design Lead-Likeness

Optimal Application Scenarios for Procuring 6-Bromo-2-methyl-3-(o-tolyl)quinazolin-4(3H)-one Based on Differentiation Evidence


Scaffold 1: Late-Stage Diversification for Parallel SAR Library Synthesis

The 6‑bromo substituent provides an orthogonal synthetic handle enabling Pd‑catalyzed cross‑coupling (Suzuki, Buchwald‑Hartwig, Sonogashira) at position 6 without interfering with the pre‑installed 2‑methyl and N‑3‑o‑tolyl groups . A medicinal chemistry team can procure a single batch of 6‑bromo‑2‑methyl‑3‑(o‑tolyl)quinazolin‑4(3H)‑one and generate a library of 24–96 diverse 6‑substituted analogs in a single parallel synthesis campaign, rather than performing 24–96 de novo quinazolinone syntheses. This scenario is not feasible with the des‑bromo analog (methaqualone, CAS 72‑44‑6), which would require electrophilic aromatic bromination followed by coupling—adding two synthetic steps and the associated purification burden.

Scaffold 2: DHFR-Targeted Anticancer Screening with a Mono-Bromo Quinazolinone Pharmacophore

The mono‑bromo quinazolin‑4(3H)‑one series has been validated as consistently more active against DHFR than the di‑bromo series, with IC₅₀ values as low as 0.1 μM for optimized analogs . 6‑Bromo‑2‑methyl‑3‑(o‑tolyl)quinazolin‑4(3H)‑one carries the privileged mono‑bromo pharmacophore and is therefore a rational starting point for DHFR‑focused screening. Procuring this compound rather than a 6,8‑dibromo or 6‑unsubstituted analog aligns the screening collection with the SAR trajectory that produced the most potent DHFR inhibitors in the class.

Scaffold 3: MS-Based Metabolite Identification Using Bromine Isotopic Fingerprinting

The characteristic ⁷⁹Br:⁸¹Br isotopic doublet (~1:1 ratio) provides an unambiguous mass‑spectrometric signature that distinguishes the compound and its metabolites from endogenous background in complex biological matrices . This property is particularly valuable in in vitro microsomal stability assays or in vivo pharmacokinetic studies where metabolite tracing is required. The des‑bromo analog lacks this signature, making metabolite identification reliant solely on accurate mass and fragmentation patterns, which are less definitive in noisy spectra.

Scaffold 4: Physicochemical Property Space Expansion in Lead Optimisation

With a predicted log P approximately 1.1–1.3 units higher than the des‑bromo analog [1], 6‑bromo‑2‑methyl‑3‑(o‑tolyl)quinazolin‑4(3H)‑one occupies a distinct lipophilicity range useful for exploring structure‑permeability relationships. In a lead optimisation program where the des‑bromo scaffold shows insufficient membrane permeability, the 6‑bromo analog can serve as a tool compound to test whether increased lipophilicity improves cellular potency without requiring a complete scaffold hop. The measured molecular weight of 329.19 g mol⁻¹ also keeps it within lead‑like property space (MW < 350), making it suitable for further optimisation without triggering Rule‑of‑Five concerns.

Quote Request

Request a Quote for 6-bromo-2-methyl-3-(o-tolyl)quinazolin-4(3H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.